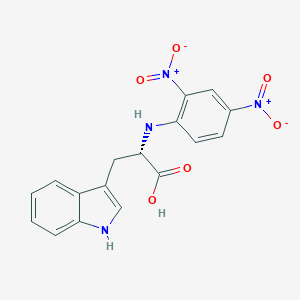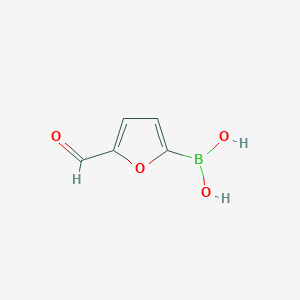
Sodium metasilicate pentahydrate
Overview
Description
Sodium metasilicate pentahydrate is a chemical compound with the molecular formula Na2SiO3·5H2O. It is commonly known as this compound. This compound appears as a colorless or white crystalline solid and is odorless. It is highly soluble in water and forms alkaline solutions. It is widely used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Sodium metasilicate pentahydrate (SM) is a synthetic, water-soluble salt that is primarily used in industrial applications . Its primary targets include various surfaces and materials, such as metals, non-metals, and textiles . It is also used in the oil and drilling industry as a mud viscosity regulator and a mud deflocculant .
Mode of Action
SM interacts with its targets through several mechanisms. It exhibits excellent pH-regulating capacity, efficient detergency, effective corrosion inhibition, and good dispersing properties . When SM comes into contact with acids, it reacts to produce silica gel . In the presence of water, it hydrolyzes and can react with some metals to release highly flammable gases or vapors, such as hydrogen .
Biochemical Pathways
It is known that sm can influence the flow curves of concentrated pulps, reducing the yield stress of the slurries, which would result in lower energy costs for transporting the pulps by pumping . This suggests that SM may affect the physical properties of certain materials, altering their behavior in a way that can be beneficial for specific industrial applications .
Pharmacokinetics
The aqueous solution is alkaline and it is easy to absorb moisture in the open air
Result of Action
The molecular and cellular effects of SM’s action depend on the specific context in which it is used. For example, in the textile industry, SM acts as a detergent, emulsifying and suspending agent . In the oil and drilling industry, it can adjust the compatibility between synthetic Fluid Loss Additives and Retarders applying in oil well cement . In an ecotoxicological study, SM was found to cause muted responses to mechanical stimuli and damage to the tentacles in both hydra species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of SM. For example, SM hydrolyzes on exposure to water and heat . The presence of acids can trigger a reaction that produces silica gel . Furthermore, the concentration of SM can affect its adsorption on the surface of hematite, where increasing the concentration of metasilicate increases its adsorption on the surface . Therefore, the environment in which SM is used can greatly impact its effectiveness and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium metasilicate pentahydrate is typically synthesized by the high-temperature fusion of sodium carbonate (Na2CO3) and silicon dioxide (SiO2). The reaction is carried out at temperatures around 1088°C. The resulting product is then hydrated to form the pentahydrate form .
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), disodium salt, pentahydrate involves the reaction of sodium silicate solutions with water. The solution is then cooled and crystallized to obtain the pentahydrate form. This method is efficient and widely used in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium metasilicate pentahydrate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it hydrolyzes to form silicic acid and sodium hydroxide.
Condensation: It can undergo condensation reactions to form polymeric silicates.
Neutralization: It reacts with acids to form silicic acid and corresponding sodium salts.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid (HCl) to form silicic acid and sodium chloride (NaCl).
Water: Dissolves in water to form an alkaline solution.
Metal Oxides: Reacts with metal oxides to form protective films on metal surfaces.
Major Products Formed
Silicic Acid: Formed during hydrolysis and neutralization reactions.
Polymeric Silicates: Formed during condensation reactions.
Scientific Research Applications
Sodium metasilicate pentahydrate has numerous scientific research applications, including:
Chemistry: Used as a source of silica for the synthesis of silica-zirconia composites and zeolites.
Biology: Employed in the preparation of silica-based materials for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Widely used in detergents, cleaners, adhesives, and as a fireproofing agent
Comparison with Similar Compounds
Similar Compounds
Silicic acid (H2SiO3), disodium salt, nonahydrate: Similar in composition but contains more water molecules.
Silicic acid, sodium salt: A broader category that includes various hydrated forms of sodium silicate.
Silicic acid, potassium salt: Similar in structure but uses potassium instead of sodium.
Uniqueness
Sodium metasilicate pentahydrate is unique due to its specific hydration level, which provides distinct physical and chemical properties. Its high solubility in water and ability to form highly alkaline solutions make it particularly valuable in industrial applications .
Properties
CAS No. |
10213-79-3 |
|---|---|
Molecular Formula |
H4NaO4Si |
Molecular Weight |
119.10 g/mol |
IUPAC Name |
disodium;dioxido(oxo)silane;pentahydrate |
InChI |
InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |
InChI Key |
SUWIQJWJARCUAS-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
O.O[Si](=O)O.[Na] |
| 10213-79-3 | |
physical_description |
DryPowder, WetSolid; PelletsLargeCrystals |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
1344-09-8 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium metasilicate pentahydrate?
A1: The molecular formula of this compound is Na2SiO3·5H2O. Its molecular weight is 212.14 g/mol.
Q2: How does the solubility of this compound vary with temperature?
A2: The solubility of this compound increases with temperature. This property is utilized in crystallization processes for its production. [, , ]
Q3: Can this compound be used as a component in one-part geopolymer mixes?
A3: Yes, research has shown that this compound can be combined with other solid alkali materials, such as sodium carbonate and calcium hydroxide, to activate aluminosilicate precursors like fly ash and slag in one-part geopolymer mortars. [, ]
Q4: Does the use of this compound impact the setting time of geopolymer mortars?
A4: Yes, the inclusion of this compound in geopolymer mixes can influence setting time. Studies suggest that its addition, particularly in combination with sodium carbonate, can lead to a reduction in setting time compared to mixes activated with traditional alkali solutions. [, ]
Q5: Does the source of sodium silicate influence the properties of fly ash-based alkali-activated materials (AAM)?
A5: Yes, studies indicate that using sodium silicate derived from this compound as opposed to commercially produced sodium silicate solutions can significantly affect the properties of fly ash-based AAM. Notably, the use of this compound resulted in lower compressive strength, which was attributed to the presence of chemically bound water in the sodium silicate solution. []
Q6: What are some industrial applications of this compound?
A6: this compound is used in various industries. This includes its role as a key ingredient in laundry and dishwashing detergents, cleaning agents for various applications, and as a component in fireproofing mixtures. [, , , , , , ]
Q7: How is this compound utilized in the production of zeolites?
A7: Dilute lye, a byproduct of synthetic zeolite production, can be processed to produce this compound. This involves removing impurities, adjusting the SiO2 content, and then subjecting the solution to concentration, crystallization, separation, and drying. []
Q8: Can this compound be used in polishing applications?
A8: Yes, this compound has been investigated as a component in chemical-mechanical polishing slurries for materials like yttrium aluminum garnet (Y3Al5O12). Its inclusion, along with other abrasive particles, facilitates the removal of a softened surface layer during the polishing process. []
Q9: What role does this compound play in flame retardant formulations?
A9: Research suggests that this compound can function as a flame retardant in polyurethane adhesive formulations. Its efficacy is attributed to its ability to form a protective layer of sodium silicate on the material's surface when exposed to heat, thereby delaying ignition. []
Q10: Are there applications for this compound in agriculture?
A10: this compound, in combination with other salts and preservatives, has been investigated for potential use as a desiccant for forage crops. Additionally, solutions of sodium silicate, reacted with soluble salts to form gelatinous precipitates, have shown promise in soil stabilization applications. []
Q11: Is this compound considered safe for use in food-related applications?
A11: The pentahydrate form of sodium metasilicate is recognized as safe (GRAS) by the Food and Drug Administration (FDA) for specific applications. This includes its use in washing mixtures for fruits and vegetables, sanitizing solutions for food-contact surfaces, and as a component in boiler water treatment. []
Q12: Is there information available regarding the environmental fate and degradation of this compound?
A12: Limited publicly available information exists on the specific environmental fate and degradation pathways of this compound. Research on its ecotoxicological effects and potential mitigation strategies is limited within the provided research papers. Further investigation is needed to fully understand its environmental impact. []
Q13: How can dilute lye generated during zeolite production be managed effectively?
A13: Dilute lye, instead of being treated as waste, can be utilized as a raw material for producing this compound. This approach not only eliminates a waste stream but also offers economic benefits by reducing production costs associated with conventional this compound manufacturing. []
Q14: What analytical techniques are commonly employed to characterize this compound?
A14: Characterization of this compound and its related applications often involves techniques such as X-ray diffraction (XRD) to analyze its crystalline structure, Fourier transform infrared spectroscopy (FTIR) to identify functional groups, and scanning electron microscopy (SEM) to examine its morphology, particularly in the context of geopolymer formation. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)


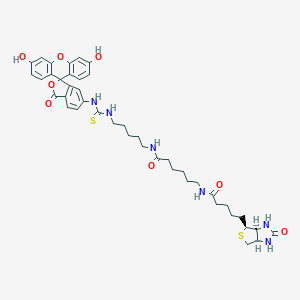
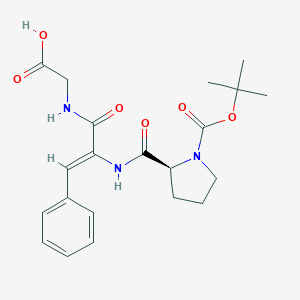
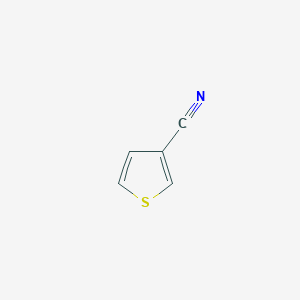
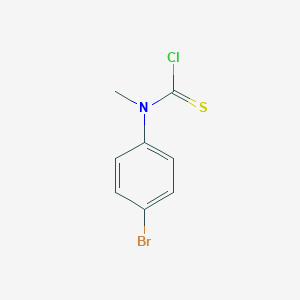


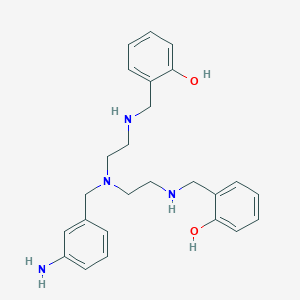
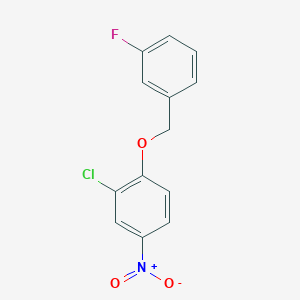
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
